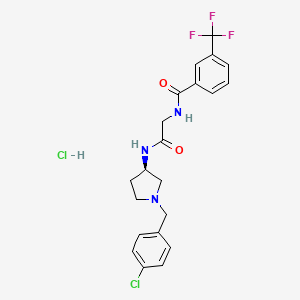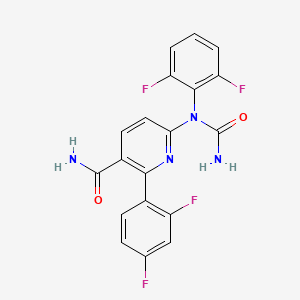
Dehydroandrographolide
説明
デヒドロアンドログラフォリドは、抗炎症、抗ウイルス、抗がん作用で知られるジテルペン化合物です。
2. 製法
合成経路および反応条件: デヒドロアンドログラフォリドは、前駆体であるアンドログラフォリドを含む様々な化学反応によって合成できます。 一般的な方法の1つは、制御された条件下で過マンガン酸カリウムや三酸化クロムなどの試薬を用いてアンドログラフォリドを酸化することです .
工業的製造方法: デヒドロアンドログラフォリドの工業的製造は通常、アンドログラフィス・パニキュラタからのアンドログラフォリドの抽出、それに続く化学的修飾を含むプロセスです。 抽出プロセスでは、しばしばエタノールやメタノールなどの溶媒が使用され、その後の化学反応は大規模反応器で行われ、高収率と純度が確保されます .
3. 化学反応解析
反応の種類: デヒドロアンドログラフォリドは、次のような様々な化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: カルボニル基をヒドロキシル基に還元します。
置換: 官能基を他の置換基と置換します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: チオニルクロリドなどのハロゲン化剤、アミンなどの求核剤。
主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたデヒドロアンドログラフォリドの様々な誘導体が含まれ、それらは異なる生物活性を示す可能性があります .
作用機序
デヒドロアンドログラフォリドは、様々な分子標的と経路を通じてその効果を発揮します。
抗炎症: TNF-αやCOX-2などの炎症性サイトカインや酵素の産生を阻害します。
抗ウイルス: ウイルスの侵入、複製、タンパク質合成を妨げます。
生化学分析
Biochemical Properties
DA interacts with various enzymes, proteins, and other biomolecules. It has been found to show significant negative binding affinities with different anti-inflammatory target enzymes such as 3PGH, 4COX, and 6COX . This suggests that Dehydroandrographolide plays a role in biochemical reactions by interacting with these enzymes.
Cellular Effects
This compound has been found to exert effects on various types of cells and cellular processes. It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells . It also has the ability to reduce bacterial virulence and inhibit virus-induced cell apoptosis . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show significant negative binding affinities with different anti-inflammatory target enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found that this compound is rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . This suggests that the product’s stability and degradation, as well as any long-term effects on cellular function, can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, at doses of 80, 160, and 320 mg, the mean Cmax were 4.82, 12.85, and 26.90 mg/L, respectively . This indicates that the effects of this compound can be observed at different dosages, and there may be threshold effects as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. A total of 35 metabolites were identified in rat urine, bile, plasma, and feces samples after this compound was orally administered . The major metabolic pathways for this compound were hydroxylation, hydration, sulfonation, sulfate conjugation, and glucuronidation .
準備方法
Synthetic Routes and Reaction Conditions: Dehydroandrographolide can be synthesized through various chemical reactions involving the precursor andrographolide. One common method involves the oxidation of andrographolide using reagents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of andrographolide from Andrographis paniculata, followed by its chemical modification. The extraction process often employs solvents like ethanol or methanol, and the subsequent chemical reactions are carried out in large-scale reactors to ensure high yield and purity .
化学反応の分析
Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
デヒドロアンドログラフォリドは、科学研究において幅広い用途があります。
化学: 他の生物活性化合物の合成のための出発物質として使用されます。
生物学: 細胞プロセスとシグナル伝達経路に対する影響が研究されています。
医学: 炎症性疾患、ウイルス感染症、癌の治療における潜在的な治療効果が調査されています。
類似化合物との比較
デヒドロアンドログラフォリドは、アンドログラフィス・パニキュラタに見られる他のジテルペンラクトン、例えば次のようなものと比較されることが多いです。
アンドログラフォリド: 強力な抗炎症作用と免疫調節作用で知られています。
14-デオキシ-11,12-ジデヒドロアンドログラフォリド: 免疫賦活作用と抗感染作用を示します。
ネオアンドログラフォリド: 抗炎症作用と肝保護作用を有します.
これらの化合物と比較して、デヒドロアンドログラフォリドは、抗炎症作用、抗ウイルス作用、抗がん作用を組み合わせており、様々な治療用途のための汎用性の高い化合物となっています。
特性
IUPAC Name |
(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIRVUDGRKEWBV-CZUXAOBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314463 | |
| Record name | Dehydroandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134418-28-3 | |
| Record name | Dehydroandrographolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134418-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14,15-Anhydroandrographolide, (1S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14,15-ANHYDROANDROGRAPHOLIDE, (1S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)


![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)





![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)



